molecular formula C15H14F2N4O2S2 B1666239 (R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one CAS No. 333742-48-6

(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one

Cat. No. B1666239
M. Wt: 384.4 g/mol
InChI Key: SRHSMXLXWORYJK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD8309 is an oral CXCR2 antagonist.

Scientific Research Applications

Antimicrobial and Antifungal Activity

(R)-5-((2,3-Difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one, a compound related to benzothiazole pyrimidine derivatives, has been studied for its potential antimicrobial and antifungal activities. Research indicates that similar compounds exhibit significant activity against various bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting potential for treating infections caused by these pathogens (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Inhibition of Chemokine Receptors

Derivatives of this compound have shown potential in modulating the activity of chemokine receptors, particularly CX3CR1. This is significant in the treatment of various disorders such as neurodegenerative diseases, demyelinating conditions, and cardio-cerebrovascular diseases. Research demonstrates that certain derivatives exhibit binding affinities, indicating their potential as therapeutic agents in diseases like rheumatoid arthritis and multiple sclerosis (Expert Opinion on Therapeutic Patents, 2011).

Antiproliferative Activity in Cancer Research

The compound's derivatives have been explored for antiproliferative activity against various cancer cell lines. Studies show that some derivatives exhibit selective cytotoxicity towards cancer cells, including prostate, breast, cervical, and colon cancer cells, while being less harmful to normal cells. This indicates a potential application in cancer therapy, particularly due to their ability to bind selectively in the colchicine binding site of tubulin polymer (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

Antimicrobial Activity Against a Variety of Agents

Similar compounds have shown effectiveness against a range of bacterial and fungal agents, indicating potential use in treating various microbial infections. This is particularly relevant in the development of new antimicrobial agents, given the growing concern over antibiotic resistance (El-Gazzar & Hafez, 2008).

properties

CAS RN

333742-48-6

Product Name

(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one

Molecular Formula

C15H14F2N4O2S2

Molecular Weight

384.4 g/mol

IUPAC Name

5-[(2,3-difluorophenyl)methylsulfanyl]-7-[[(2R)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one

InChI

InChI=1S/C15H14F2N4O2S2/c1-7(5-22)18-12-11-13(21-15(23)25-11)20-14(19-12)24-6-8-3-2-4-9(16)10(8)17/h2-4,7,22H,5-6H2,1H3,(H2,18,19,20,21,23)/t7-/m1/s1

InChI Key

SRHSMXLXWORYJK-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F

SMILES

CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F

Canonical SMILES

CC(CO)NC1=NC(=NC2=C1SC(=O)N2)SCC3=C(C(=CC=C3)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD8309;  AZD-8309;  AZD 8309; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 2
(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 4
(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 5
(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one
Reactant of Route 6
(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one

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